molecular formula C15H22Cl2N4O2 B11828082 tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B11828082
M. Wt: 361.3 g/mol
InChI Key: BZMYEMSLYOBCPJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is a synthetic intermediate widely used in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents. Its structure comprises a tert-butyl carbamate-protected piperazine ring, a methyl substituent at the 2-position of the piperazine, and a 2,4-dichloropyrimidin-5-ylmethyl group. This compound is synthesized via nucleophilic substitution reactions between dichloropyrimidine derivatives and Boc-protected piperazines, often under reflux conditions in polar aprotic solvents like isopropanol or THF . Key characterization data include:

  • 1H NMR (CDCl3): δ 8.11 (s, 1H, pyrimidine-H), 4.33 (s, 1H), 3.94 (d, J = 13.9 Hz, 1H), 1.47–1.37 (m, 9H, tert-butyl), 1.31 (d, J = 6.8 Hz, 3H, methyl) .
  • HRMS (ESI): [M+H]+ calculated: 347.1011; found: 347.1140 .

Properties

Molecular Formula

C15H22Cl2N4O2

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22Cl2N4O2/c1-10-8-20(9-11-7-18-13(17)19-12(11)16)5-6-21(10)14(22)23-15(2,3)4/h7,10H,5-6,8-9H2,1-4H3

InChI Key

BZMYEMSLYOBCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

    Substitution Products: Various substituted piperazine derivatives.

    Oxidation Products: Piperazine N-oxides.

    Reduction Products: Reduced piperazine derivatives.

    Hydrolysis Products: Corresponding carboxylic acids.

Scientific Research Applications

Overview

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with significant potential in various fields, particularly in medicinal chemistry, biological research, and industrial applications. Its unique structure, which includes a piperazine ring and a dichloropyrimidine moiety, contributes to its diverse functionalities.

Chemistry

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. It is often utilized in the development of new synthetic pathways and methodologies.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For example, related compounds have shown IC₅₀ values in the low micromolar range against specific cancer cell lines.

Medicine

In the field of medicinal chemistry, derivatives of this compound are being explored for their pharmacological properties:

  • Antimalarial Agents : The compound has shown potential in inhibiting Plasmodium species, the causative agents of malaria.
  • Neuropharmacology : Its interaction with serotonin receptors suggests possible applications in treating mood disorders.

Industry

Industrially, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to enhance the properties of formulations makes it valuable in material science.

Case Studies and Research Findings

  • Antimalarial Activity : In vitro studies have demonstrated that compounds similar to this compound effectively inhibit the growth of Plasmodium falciparum, showcasing their potential as antimalarial agents.
  • Cancer Research : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties.
  • Neuropharmacology : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. This aligns with findings that demonstrate the efficacy of similar piperazine derivatives in modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several piperazine-pyrimidine hybrids, differing in substituents on the pyrimidine ring, stereochemistry, and protective groups. Below is a detailed comparison:

Structural Analogues and Their Key Features

Compound Name Substituents/Modifications Synthesis Yield Key Properties Applications References
(R)-tert-Butyl 4-(2-chloro-4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]pyrimidin-5-yl)-2-methylpiperazine-1-carboxylate - 2-chloro, 4-aminopyrazole substituent
- (R)-stereochemistry
31% - Purity: 99% (HPLC)
- 1H NMR (MeOD) : δ 7.99 (s, 1H), 6.61 (s, 1H)
Antimalarial lead optimization
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - 2-amino, 4-hydroxyphenyl substituent
- Unsubstituted piperazine
N/A - Crystal structure: Monoclinic (P21/n)
- Intramolecular O–H⋯N hydrogen bond
Antimicrobial studies
tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperazine-1-carboxylate - 2-chloro, 5-fluoro substituent
- Piperazine at pyrimidine-4 position
N/A - Molecular formula: C13H18ClFN4O2
- Boiling point: Not reported
Intermediate for kinase inhibitors
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate - 5-bromo substituent N/A - Similarity score: 0.78 (vs. target compound) Cross-coupling reactions

Physicochemical Properties

  • Lipophilicity : The dichloro substitution in the target compound increases hydrophobicity (logP ~2.5) compared to the hydroxyl-substituted analogue (logP ~1.8) .
  • Hydrogen Bonding : The hydroxyphenyl analogue forms intramolecular O–H⋯N bonds, enhancing crystal packing stability, whereas the dichloro derivative relies on van der Waals interactions .

Crystallographic Insights

  • Target Compound : Piperazine adopts a chair conformation; dichloropyrimidine induces torsional strain (C–Cl⋯N distances: 3.0–3.2 Å) .
  • Hydroxyphenyl Analogue : Planar pyrimidine ring with a dihedral angle of 25.61° relative to the phenyl group, stabilizing π-π stacking interactions .

Biological Activity

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the development of antimalarial agents and other therapeutic applications. Its unique structure, featuring a piperazine ring and a dichloropyrimidine moiety, is believed to enhance its biological activity through interactions with various biological targets.

  • Chemical Formula : C₁₅H₁₉Cl₂N₄O₂
  • Molecular Weight : 357.24 g/mol
  • Structure : The compound consists of a tert-butyl group, a piperazine ring, and a dichloropyrimidine component.

Research indicates that compounds with similar structures exhibit notable biological activities. Specifically, this compound has been evaluated for its potential to inhibit Plasmodium species, the causative agents of malaria. Additionally, its interaction with serotonin receptors suggests possible applications in treating mood disorders.

Interaction Studies

Preliminary studies have shown that this compound may selectively bind to serotonin receptors, which could influence its pharmacological profile. Further investigations are necessary to elucidate its binding affinities and mechanisms of action.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructureBiological Activity
tert-Butyl 4-(2-chloro-pyrimidin-5-yl)-piperazine-1-carboxylateStructureAntimalarial activity
tert-Butyl 4-(5-fluorobenzyl)pyrimidine derivativesStructurePotential antidepressant effects
N-(4-cyclopropyl-5-fluoro-pyridin-2-yl)-N'-methylpiperazine derivativesStructureInhibitory effects on cancer cell lines

Case Studies and Research Findings

  • Antimalarial Activity : In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of Plasmodium falciparum, showcasing their potential as antimalarial agents.
  • Cancer Research : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
  • Neuropharmacology : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. This aligns with findings that demonstrate the efficacy of similar piperazine derivatives in modulating neurotransmitter systems .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution between a tert-butyl piperazine derivative and a chlorinated pyrimidine precursor. Key steps include:

  • Reaction Conditions : Stirring tert-butyl piperazine derivatives with 2,4-dichloropyrimidin-5-ylmethyl halides in dichloromethane or tetrahydrofuran under inert atmospheres at 0–25°C .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:1 to 4:1) to track reaction progress .
  • Purification : Silica gel chromatography yields >80% purity, with mass spectrometry (MS) confirming molecular ions (e.g., [M+H-100]+ at m/z 243) .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), piperazine CH2 groups (δ 3.2–4.0 ppm), and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
  • MS : ESI-MS shows fragmentation patterns (e.g., loss of Boc group at m/z 214) .
  • IR : Absorbances at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the carbamate and piperazine moieties .

Q. What are the key structural features confirmed by X-ray crystallography?

  • Crystal System : Monoclinic (space group P21/n) with unit cell dimensions a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å, β = 93.513° .
  • Conformation : Piperazine adopts a chair conformation; the pyrimidine ring forms a 25.6° dihedral angle with adjacent aromatic groups .
  • Non-covalent Interactions : Intramolecular O–H⋯N hydrogen bonds and π–π stacking (inter-centroid distance = 3.59 Å) stabilize the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while THF improves solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during pyrimidine coupling .
  • Automation : Continuous flow reactors enable precise control of residence time and stoichiometry, improving reproducibility .
  • Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >99% purity post-purification .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of pyrimidine substitution) by comparing experimental vs. simulated powder XRD patterns .
  • Computational Validation : Density functional theory (DFT) calculations predict NMR chemical shifts and IR vibrations, aligning with experimental data .

Q. How do computational methods aid in predicting reactivity or biological activity?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates, guiding solvent/base selection for Suzuki-Miyaura couplings .
  • Molecular Docking : Virtual screening against targets (e.g., S. aureus enzymes) predicts binding modes, prioritizing derivatives for synthesis .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., Cl vs. CF₃) with antimicrobial potency .

Q. What are the implications of structural modifications on biological activity?

  • Substituent Effects : Chlorine atoms enhance electrophilicity for nucleophilic attack in antimicrobial targets, while methyl groups on piperazine improve metabolic stability .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds (2.1–2.3 Å) enhance solubility and membrane permeability .
  • π–π Interactions : Stacking between pyrimidine and aromatic residues (e.g., Tyr in enzymes) increases binding affinity .

Q. Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and stoichiometry .
  • Data Analysis : Employ software like SHELXL for crystallographic refinement and Gaussian for DFT calculations .
  • Biological Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains validate predicted activities .

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